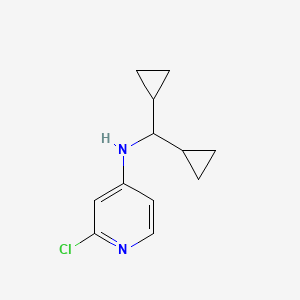
N-benzyl-1-chloro-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-chloro-N-methylmethanesulfonamide is a chemical compound with the molecular formula C9H12ClNO2S and a molecular weight of 233.72 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-benzyl-1-chloro-N-methylmethanesulfonamide typically involves the reaction of benzylamine with chloromethyl methyl sulfone under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
N-benzyl-1-chloro-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form benzylamine and methylsulfonic acid.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-benzyl-1-chloro-N-methylmethanesulfonamide is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-benzyl-1-chloro-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
N-benzyl-1-chloro-N-methylmethanesulfonamide can be compared with similar compounds, such as:
This compound analogs: These compounds have similar structures but differ in the substituents on the benzyl or sulfonamide groups.
Other sulfonamides: Compounds like sulfanilamide and sulfamethoxazole, which have different functional groups but share the sulfonamide moiety.
The uniqueness of this compound lies in its specific reactivity and applications in various fields .
Properties
Molecular Formula |
C9H12ClNO2S |
|---|---|
Molecular Weight |
233.72 g/mol |
IUPAC Name |
N-benzyl-1-chloro-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H12ClNO2S/c1-11(14(12,13)8-10)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
ZPKAQQMDHJUISQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


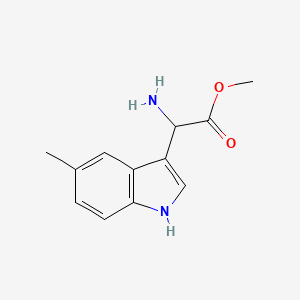
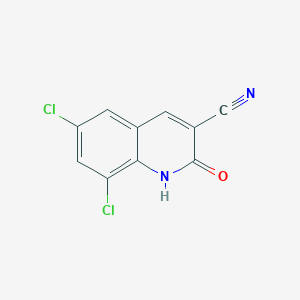
![2,4-Dichloro-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol](/img/structure/B13290399.png)
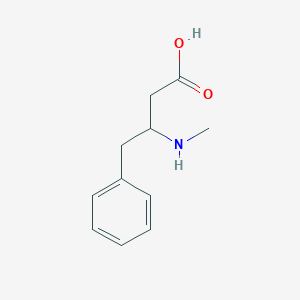
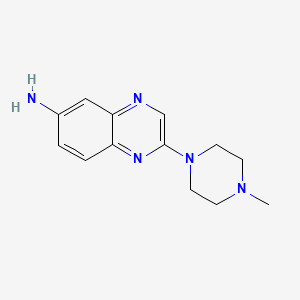
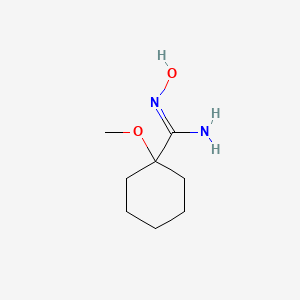

![4-Bromo-1-[2-(thiophen-2-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13290426.png)
![5-[(1-Hydroxypropan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13290427.png)
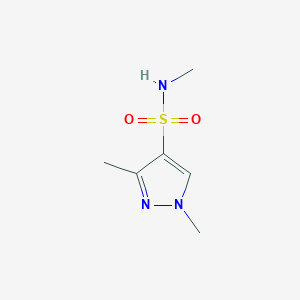
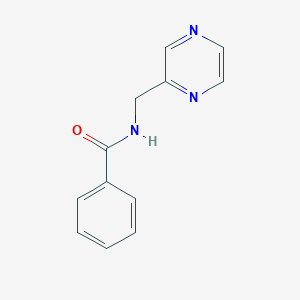
![Butyl[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13290435.png)

